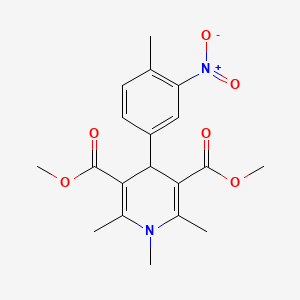

Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15679023

Molecular Formula: C19H22N2O6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O6 |

|---|---|

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C19H22N2O6/c1-10-7-8-13(9-14(10)21(24)25)17-15(18(22)26-5)11(2)20(4)12(3)16(17)19(23)27-6/h7-9,17H,1-6H3 |

| Standard InChI Key | WKBPEDQFGAOFIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 1,4-dihydropyridine core substituted with methyl groups at positions 1, 2, and 6. At position 4, a 4-methyl-3-nitrophenyl group introduces electron-withdrawing and steric effects, while ester functionalities at C-3 and C-5 (dimethyl carboxymethyl groups) modulate solubility and reactivity. The IUPAC name, dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₂N₂O₆ | |

| Molecular Weight | 374.4 g/mol | |

| CAS Number | VC15679023 | |

| Lipophilicity (LogP) | Estimated 3.2 (HyperChem) | |

| Partial Atomic Charge (C=O) | -0.45 (C-3), -0.43 (C-5) |

Stereoelectronic Features

Computational studies on analogous DHPs suggest that the nitro group at C-3 of the phenyl ring creates a localized electron-deficient region, enhancing interactions with biological targets . The methyl substituents at C-1, C-2, and C-6 increase steric bulk, potentially influencing binding affinity and metabolic stability.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a modified Hantzsch condensation, involving:

-

Condensation: Reaction of 4-methyl-3-nitrobenzaldehyde with methyl acetoacetate in methanol under reflux.

-

Cyclization: Ammonium acetate catalyzes the formation of the DHP ring, with simultaneous esterification .

-

Purification: Recrystallization from methanol-ethyl acetate yields the final product (60–85% purity) .

Reaction Scheme:

Challenges in Synthesis

-

Steric Hindrance: The 3-nitro and 4-methyl groups on the phenyl ring slow reaction kinetics, necessitating prolonged reflux (38–40 hours) .

-

Byproduct Formation: Competing pathways may generate regioisomers, requiring careful chromatographic separation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Key signals include δ 2.13–2.30 ppm (methyl groups), δ 5.19 ppm (H-4 of DHP), and δ 7.32–7.68 ppm (aromatic protons) .

-

¹³C NMR: Carbonyl carbons (C=O) resonate at ~168–170 ppm, consistent with ester functionalities.

Infrared (IR) Spectroscopy

Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm ester and nitro groups .

Mass Spectrometry

The molecular ion peak at m/z 374.4 aligns with the molecular weight, while fragments at m/z 242 (loss of COOCH₃) and 152 (nitrophenyl moiety) validate the structure.

Computational Insights and Structure-Activity Relationships

Partial Atomic Charge (PAC) Analysis

Gaussian optimization reveals that the C-3 and C-5 carbonyl carbons bear partial charges of -0.45 and -0.43, respectively . These electronegative centers facilitate hydrogen bonding with target proteins, a trait shared with antitubercular DHPs like compound 3a (MIC = 0.8 µg/mL) .

Lipophilicity and Bioavailability

The calculated LogP of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Comparative data from Diethyl 1-benzyl-4-phenyl-DHP (LogP = 4.1) indicate that smaller ester groups (methyl vs. ethyl) reduce hydrophobicity, potentially enhancing in vivo distribution.

Research Gaps and Future Directions

-

Biological Screening: No published data exist on this compound’s antimicrobial, anticancer, or cardiovascular effects.

-

Toxicokinetics: ADMET profiling is critical given the nitro group’s potential mutagenicity .

-

Structural Analogues: Synthesis of 3,5-dicarboxamide derivatives (replacing esters) could enhance target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume